molecular formula C5H7N3O B1387738 (3-Aminopyrazin-2-yl)methanol CAS No. 32710-13-7

(3-Aminopyrazin-2-yl)methanol

Cat. No. B1387738
Key on ui cas rn: 32710-13-7
M. Wt: 125.13 g/mol
InChI Key: SWPAJZUYMOWGDH-UHFFFAOYSA-N
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Patent
US07598251B2

Procedure details

Methyl-3-aminopyrazine-2-carboxylate (14.22 g, 93 mmol) was suspended in tetrahydrofuran (1 L) and cooled under a nitrogen atmosphere in a methanol/ice bath. Lithium aluminium hydride (100 ml, 1M solution in diethyl ether, 100 mmol) was added at such a rate to maintain the temperature between 8-10° C. Once addition was complete the reaction was stirred at room temperature for 3 hours and then heated at reflux for 20 minutes. The reaction was then cooled to 0° C. and quenched with water (30 mL in 100 mL tetrahydrofuran) keeping the temperature below 8° C. The reaction was then stirred at room temperature for 30 minutes and then filtered. The residue was washed with hot ethyl acetate (250 mL×2) filtered. The two filtrates were combined and evaporated to dryness. This produced (3-amino-pyrazin-2-yl)-methanol (7.38 g) as a pale orange solid.
Quantity
14.22 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
reactant
Reaction Step Two
Quantity
1 L
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
C[O:2][C:3]([C:5]1[C:10]([NH2:11])=[N:9][CH:8]=[CH:7][N:6]=1)=O.[H-].[Al+3].[Li+].[H-].[H-].[H-]>O1CCCC1>[NH2:11][C:10]1[C:5]([CH2:3][OH:2])=[N:6][CH:7]=[CH:8][N:9]=1 |f:1.2.3.4.5.6|

Inputs

Step One
Name
Quantity
14.22 g
Type
reactant
Smiles
COC(=O)C1=NC=CN=C1N
Step Two
Name
Quantity
100 mL
Type
reactant
Smiles
[H-].[Al+3].[Li+].[H-].[H-].[H-]
Step Three
Name
Quantity
1 L
Type
solvent
Smiles
O1CCCC1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
9 (± 1) °C
Stirring
Type
CUSTOM
Details
was stirred at room temperature for 3 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
cooled under a nitrogen atmosphere in a methanol/ice bath
ADDITION
Type
ADDITION
Details
Once addition
TEMPERATURE
Type
TEMPERATURE
Details
heated
TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 20 minutes
Duration
20 min
TEMPERATURE
Type
TEMPERATURE
Details
The reaction was then cooled to 0° C.
CUSTOM
Type
CUSTOM
Details
quenched with water (30 mL in 100 mL tetrahydrofuran)
CUSTOM
Type
CUSTOM
Details
the temperature below 8° C
STIRRING
Type
STIRRING
Details
The reaction was then stirred at room temperature for 30 minutes
Duration
30 min
FILTRATION
Type
FILTRATION
Details
filtered
WASH
Type
WASH
Details
The residue was washed with hot ethyl acetate (250 mL×2)
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
evaporated to dryness

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
Smiles
NC=1C(=NC=CN1)CO

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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